molecular formula C15H31ClO B14718893 Tetradecane, 1-(chloromethoxy)- CAS No. 13497-62-6

Tetradecane, 1-(chloromethoxy)-

Cat. No.: B14718893
CAS No.: 13497-62-6
M. Wt: 262.86 g/mol
InChI Key: PTOOAZHYZWUQSE-UHFFFAOYSA-N
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Description

Tetradecane, 1-(chloromethoxy)-, with the molecular formula C15H31ClO, is a chemical compound of interest in industrial and materials science research . This compound features a tetradecane chain modified with a chloromethoxy functional group. Compounds with long alkyl chains and halogenated ether groups are often investigated for their surface-active properties and their ability to interact with and disrupt lipid bilayers . Research on chemical penetration enhancers (CPEs) has shown that molecules capable of fluidizing or extracting lipids in biological barriers, such as the stratum corneum, are valuable tools for studying transdermal transport . The structure of Tetradecane, 1-(chloromethoxy)- suggests potential application in this field as a research chemical for developing and optimizing formulation systems. Its mechanism of action, while not explicitly documented for this specific molecule, may involve altering the permeability of membranous structures. This product is intended for research and development purposes only in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should consult relevant safety data sheets prior to handling.

Properties

CAS No.

13497-62-6

Molecular Formula

C15H31ClO

Molecular Weight

262.86 g/mol

IUPAC Name

1-(chloromethoxy)tetradecane

InChI

InChI=1S/C15H31ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16/h2-15H2,1H3

InChI Key

PTOOAZHYZWUQSE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCOCCl

Origin of Product

United States

Preparation Methods

Blanc Chloromethylation of Tetradecanol

The Blanc reaction, traditionally used for chloromethylation of aromatic compounds, has been adapted for aliphatic alcohols under controlled conditions. In this method, tetradecanol reacts with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst (e.g., ZnCl$$_2$$) to yield 1-(chloromethoxy)tetradecane:

$$
\text{CH}3(\text{CH}2){13}\text{OH} + \text{HCHO} + \text{HCl} \xrightarrow{\text{ZnCl}2} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{H}_2\text{O}
$$

Key parameters include:

  • Temperature : 40–60°C to balance reactivity and minimize side reactions.
  • Molar ratios : Excess formaldehyde (1.5–2.0 eq.) and HCl (3.0–5.0 eq.) to drive the equilibrium.
  • Catalyst loading : 10–20 wt% ZnCl$$_2$$ relative to tetradecanol.

This method produces yields of 60–75%, with impurities arising from over-chlorination or oligomerization of formaldehyde. Purification via fractional distillation at reduced pressure (2–5 mbar, 120–140°C) isolates the target compound.

Williamson Ether Synthesis with Chloromethyl Halides

The Williamson reaction couples tetradecyl alkoxide with chloromethyl halides (e.g., chloromethyl bromide). Sodium tetradecoxide, generated by treating tetradecanol with NaH, reacts with chloromethyl bromide in anhydrous tetrahydrofuran (THF):

$$
\text{CH}3(\text{CH}2){13}\text{ONa} + \text{BrCH}2\text{Cl} \rightarrow \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{NaBr}
$$

Optimization insights :

  • Solvent selection : Polar aprotic solvents (THF, DMF) enhance nucleophilicity.
  • Temperature : 0–25°C to suppress elimination side reactions.
  • Chloromethyl halide stability : Chloromethyl bromide must be freshly distilled due to its propensity for decomposition.

Yields range from 50–65%, with sodium bromide byproducts removed via aqueous washes. The crude product is distilled under vacuum (3–5 mbar, 130–150°C) to achieve >90% purity.

Photochlorination of Methoxy-Tetradecane

Radical chlorination of methoxy-tetradecane using sulfuryl chloride (SO$$2$$Cl$$2$$) under UV light selectively substitutes hydrogen atoms on the methoxy methyl group:

$$
\text{CH}3(\text{CH}2){13}\text{OCH}3 + \text{SO}2\text{Cl}2 \xrightarrow{h\nu} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{SO}_2 + \text{HCl}
$$

Critical factors :

  • Reagent stoichiometry : 1.1–1.3 eq. SO$$2$$Cl$$2$$ per methoxy group.
  • Reaction time : 2–4 hours under 254 nm UV light.
  • Temperature control : 20–30°C to prevent over-chlorination of the alkyl chain.

Gas chromatography (GC) analysis reveals 55–70% conversion, with dichloromethane as the preferred solvent. Post-reaction, excess SO$$2$$Cl$$2$$ is quenched with sodium bicarbonate, and the product is isolated via rotary evaporation.

Advanced Etherification Strategies

Nucleophilic Substitution with Chloromethoxide Salts

Chloromethoxide ions (ClCH$$_2$$O$$^-$$), generated in situ from chloromethyl ethers and strong bases, react with tetradecyl halides:

$$
\text{ClCH}2\text{ONa} + \text{CH}3(\text{CH}2){13}\text{Br} \rightarrow \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{NaBr}
$$

Challenges :

  • Chloromethoxide’s instability necessitates immediate use.
  • Side reactions include hydrolysis to formaldehyde and HCl.

Yields remain low (40–50%), but solvent systems like dimethylacetamide (DMAc) improve reactivity.

Olefin-Based Etherification

Adapting methodologies from vinyl ether synthesis, 1-tetradecene reacts with chlorinated alcohols (e.g., 1-chloro-2-propanol) in acid-catalyzed conditions:

$$
\text{CH}2=\text{CH}(\text{CH}2){12}\text{CH}3 + \text{ClCH}2\text{CH}2\text{OH} \xrightarrow{\text{H}2\text{SO}4} \text{CH}3(\text{CH}2){13}\text{OCH}2\text{Cl} + \text{H}_2\text{O}
$$

Advantages :

  • One-pot reaction simplifies purification.
  • High regioselectivity for terminal ether formation.

This method achieves 70–80% yields when using 1.2 eq. chlorinated alcohol and 5 wt% H$$2$$SO$$4$$ at 80–100°C.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Blanc Chloromethylation 60–75 85–90 Simple setup, scalable Over-chlorination, formaldehyde handling
Williamson Synthesis 50–65 90–95 High purity, predictable Chloromethyl halide instability
Photochlorination 55–70 80–85 Selective chlorination UV equipment required
Olefin Etherification 70–80 75–85 One-pot process, high yield Acidic conditions, corrosion risks

Purification and Characterization

Distillation Techniques

Fractional distillation under reduced pressure (2–5 mbar) separates 1-(chloromethoxy)tetradecane from unreacted tetradecanol and chlorinated byproducts. Optimal fractions are collected at 130–150°C, with GC-MS confirming >95% purity.

Crystallization

High-purity samples (>99%) are obtained by recrystallization from n-heptane at −20°C. The compound’s solubility decreases sharply below 0°C, enabling efficient recovery.

Spectroscopic Characterization

  • $$^1$$H NMR (CDCl$$3$$): δ 3.75 (s, 2H, OCH$$2$$Cl), 1.25–1.50 (m, 24H, CH$$2$$), 0.88 (t, 3H, CH$$3$$).
  • IR : 1250 cm$$^{-1}$$ (C-O-C), 700 cm$$^{-1}$$ (C-Cl).

Industrial Applications and Derivatives

1-(Chloromethoxy)tetradecane serves as:

  • A surfactant precursor for quaternary ammonium compounds (e.g., dimethyldimyristyl ammonium chloride).
  • An intermediate in nonionic microemulsions for drug delivery systems.
  • A monomer for polyether elastomers with chlorine-functional side chains.

Chemical Reactions Analysis

Types of Reactions

Tetradecane, 1-(chloromethoxy)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or acids.

    Reduction Reactions: The chloromethoxy group can be reduced to a hydroxyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of ethers or other substituted derivatives.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Tetradecane, 1-(chloromethoxy)- is used in various scientific research applications, including:

    Chemistry: As an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: In the synthesis of biologically active molecules and as a probe in biochemical assays.

    Medicine: Potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Tetradecane, 1-(chloromethoxy)- involves its interaction with nucleophiles and electrophiles in chemical reactions. The chloromethoxy group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different functional groups.

Comparison with Similar Compounds

Structural Analogs

The following compounds are structurally or functionally related to Tetradecane, 1-(chloromethoxy)-:

1-(Chloromethoxy)heptane (C₈H₁₇ClO): A shorter-chain analog with a 7-carbon backbone.

1-Chlorotetradecane (C₁₄H₂₉Cl): A chloroalkane lacking the ether oxygen.

1-(Chloromethoxy)-2,2,6,6-tetramethylpiperidine (C₁₀H₁₉ClNO): A cyclic derivative with sterically hindered substituents.

Physical and Chemical Properties

Property Tetradecane, 1-(chloromethoxy)- 1-(Chloromethoxy)heptane 1-Chlorotetradecane 1-(Chloromethoxy)-2,2,6,6-tetramethylpiperidine
Molecular Formula C₁₅H₃₁ClO C₈H₁₇ClO C₁₄H₂₉Cl C₁₀H₁₉ClNO
Molecular Weight 262.86 g/mol 166.66 g/mol 232.84 g/mol 204.72 g/mol
Boiling Point ~300–320°C (estimated) ~180–200°C (estimated) ~280–290°C ~250–270°C (estimated)
Solubility Low in water; soluble in organics Moderate in organics Insoluble in water Moderate in polar solvents
Reactivity Nucleophilic substitution at Cl Similar reactivity SN2 alkylation agent Steric hindrance reduces reactivity
Key Observations:
  • Chain Length Effects : Longer alkyl chains (e.g., tetradecane vs. heptane) increase hydrophobicity and boiling points due to van der Waals interactions .
  • Polarity : The chloromethoxy group introduces higher polarity compared to 1-chlorotetradecane, enhancing solubility in polar aprotic solvents.
  • Reactivity : The chlorinated methyl group in chloromethoxy compounds facilitates nucleophilic substitution, but steric hindrance in cyclic analogs (e.g., tetramethylpiperidine derivative) slows reaction kinetics .

Q & A

Q. What are the primary safety considerations when handling 1-(chloromethoxy)tetradecane in laboratory settings?

  • Methodological Answer : Safety protocols include using personal protective equipment (PPE) and adhering to GHS hazard classifications. The compound may pose inhalation and skin contact risks (H304, H336), requiring handling in a fume hood. Storage should be in sealed containers in cool, dry, and ventilated areas to prevent leakage or degradation. Spills must be absorbed with inert materials (e.g., vermiculite) and disposed of as hazardous waste . For non-classified hazards, consult updated SDS sheets and institutional guidelines.

Q. How can researchers distinguish 1-(chloromethoxy)tetradecane from structurally similar chlorinated alkanes (e.g., 1-chlorotetradecane)?

  • Methodological Answer : Use high-resolution mass spectrometry (HRESI-MS) to confirm molecular formula (C14H29ClO) and distinguish it from chloroalkanes lacking the methoxy group. <sup>13</sup>C NMR can identify the chloromethoxy (–OCH2Cl) moiety via signals at ~70–75 ppm (C–O) and ~45 ppm (Cl–CH2–). Gas chromatography (GC) retention times and fragmentation patterns in GC-MS (e.g., m/z 63 for ClCH2<sup>+</sup>) further aid differentiation .

Q. What are the standard methods for synthesizing 1-(chloromethoxy)tetradecane in academic research?

  • Methodological Answer : A common route involves condensation reactions between tetradecanol and chloromethoxylating agents (e.g., CH2Cl2 under acidic or oxidative conditions). Monitor reaction progress via thin-layer chromatography (TLC) and purify using silica gel column chromatography. Optimize temperature (e.g., 50°C) to minimize side reactions like catalyst deactivation, as observed in analogous gold-catalyzed systems .

Advanced Research Questions

Q. How do solvent polarity and extraction methods influence the recovery of 1-(chloromethoxy)tetradecane in environmental or biological matrices?

  • Methodological Answer : Non-polar solvents (e.g., hexane) enhance recovery in liquid-liquid extraction (LLE) due to the compound’s hydrophobic backbone. For solid-phase microextraction (SPME) , optimize fiber coatings (e.g., polydimethylsiloxane) to improve selectivity. Validate recovery rates using isotope dilution mass spectrometry with deuterated analogs. Comparative studies on solvent efficiency (e.g., hexane vs. dichloromethane) are critical for method standardization .

Q. What catalytic mechanisms involve 1-(chloromethoxy)tetradecane as an intermediate, and how can catalyst deactivation be mitigated?

  • Methodological Answer : In gold(I)-catalyzed systems, the compound acts as an intermediate in alkoxylation or etherification. Catalyst deactivation (e.g., via chloro-bridged Au(I) complex formation) can be minimized by maintaining reaction temperatures ≥50°C and using stabilizing ligands like JohnPhos. Post-reaction HRESI-MS and X-ray crystallography help identify deactivation pathways. Catalyst recycling (3+ cycles) is feasible with rigorous solvent washing and inert-atmosphere handling .

Q. How can computational modeling predict the reactivity of 1-(chloromethoxy)tetradecane in nucleophilic substitution reactions?

  • Methodological Answer : Apply density functional theory (DFT) to calculate activation energies for SN2 pathways at the chloromethoxy group. Solvent effects (e.g., dielectric constant) are modeled using continuum solvation. Compare computed transition states with experimental kinetic data (e.g., Arrhenius plots from <sup>1</sup>H NMR monitoring). Validate predictions by synthesizing derivatives (e.g., methoxy or thioether analogs) and analyzing regioselectivity .

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